molecular formula C24H19N3O3 B11517822 (4-nitrophenyl)(1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(4-nitrophenyl)(1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11517822
M. Wt: 397.4 g/mol
InChI Key: OQYWRPRBTGRWID-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex heterocyclic compound that features a pyridoindole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitrobenzoyl and phenyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a nitrobenzoyl chloride with a phenylhydrazine derivative, followed by cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(4-Nitrobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to the presence of both nitrobenzoyl and phenyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

(4-nitrophenyl)-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C24H19N3O3/c28-24(17-10-12-18(13-11-17)27(29)30)26-15-14-20-19-8-4-5-9-21(19)25-22(20)23(26)16-6-2-1-3-7-16/h1-13,23,25H,14-15H2

InChI Key

OQYWRPRBTGRWID-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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